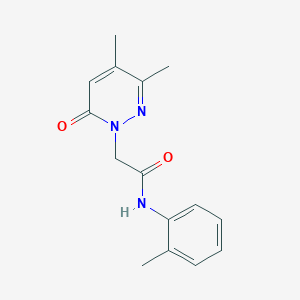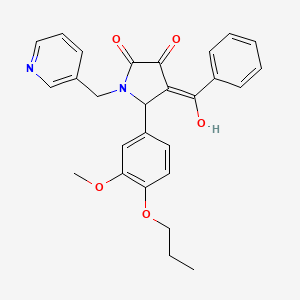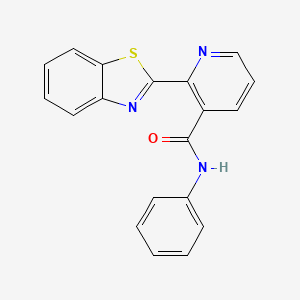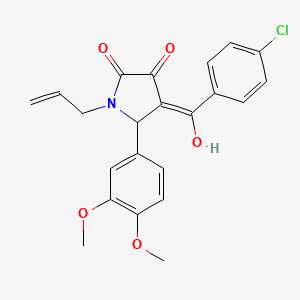
2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(2-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(2-methylphenyl)acetamide, also known as DMXAA, is a small molecule compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first discovered in the 1990s and since then, researchers have been investigating its synthesis, mechanism of action, and potential applications in the field of oncology.
作用机制
2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(2-methylphenyl)acetamide works by activating the immune system and inducing the production of cytokines, which are signaling molecules that help the body fight off infections and cancer. 2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(2-methylphenyl)acetamide specifically targets tumor blood vessels, leading to their destruction and subsequent tumor cell death. It has also been shown to activate the NF-κB pathway, which is involved in cell survival and inflammation.
Biochemical and Physiological Effects:
2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(2-methylphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce the production of cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the immune response. 2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(2-methylphenyl)acetamide has also been shown to cause vasodilation, which can lead to increased blood flow and oxygen delivery to tumors. Additionally, 2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(2-methylphenyl)acetamide has been shown to induce apoptosis, or programmed cell death, in tumor cells.
实验室实验的优点和局限性
2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(2-methylphenyl)acetamide has several advantages for use in lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has also been extensively studied, with a large body of literature available on its synthesis, mechanism of action, and potential applications. However, 2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(2-methylphenyl)acetamide also has some limitations. It has been shown to have variable efficacy in different tumor models, and its mechanism of action is not fully understood. Additionally, 2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(2-methylphenyl)acetamide has not yet been approved for clinical use in humans.
未来方向
There are several future directions for research on 2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(2-methylphenyl)acetamide. One area of research is to better understand its mechanism of action and how it specifically targets tumor blood vessels. Another area of research is to investigate its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, there is ongoing research into developing new analogs of 2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(2-methylphenyl)acetamide that may have improved efficacy and reduced toxicity. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(2-methylphenyl)acetamide in humans.
合成方法
2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(2-methylphenyl)acetamide can be synthesized through a multi-step process starting from 2,6-dimethylpyridine-3,5-dicarboxylic acid. The synthesis involves the use of various reagents and solvents, including acetic anhydride, phosphorus pentoxide, and sodium hydroxide. The final product is obtained through a crystallization process and is typically a white or off-white powder.
科学研究应用
2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(2-methylphenyl)acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in various preclinical models, including mouse models of lung, colon, and breast cancer. 2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(2-methylphenyl)acetamide works by selectively targeting tumor blood vessels, leading to tumor cell death. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy.
属性
IUPAC Name |
2-(3,4-dimethyl-6-oxopyridazin-1-yl)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-10-6-4-5-7-13(10)16-14(19)9-18-15(20)8-11(2)12(3)17-18/h4-8H,9H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBHFNXFEWODKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)C=C(C(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,4-dimethylphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5486729.png)


![2-(isopropylamino)-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]pyrimidine-5-carboxamide](/img/structure/B5486737.png)
![{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5486738.png)
![2-cyano-N-(2,5-dichlorophenyl)-3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B5486746.png)
![4-{[4-(1-cyclopentyl-1H-imidazol-2-yl)phenoxy]acetyl}morpholine](/img/structure/B5486749.png)
![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B5486758.png)
![3-{[(4-bromo-2-methylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5486761.png)

![N-(2,1,3-benzoxadiazol-5-ylmethyl)-6-(methoxymethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5486796.png)

![5-methyl-7-[3-(4-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5486806.png)